molecular formula C19H23NOS B5791237 2-[(4-methylbenzyl)sulfanyl]-N-[2-(propan-2-yl)phenyl]acetamide

2-[(4-methylbenzyl)sulfanyl]-N-[2-(propan-2-yl)phenyl]acetamide

Cat. No.: B5791237
M. Wt: 313.5 g/mol
InChI Key: QMMPODVITFAXPP-UHFFFAOYSA-N
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Description

2-[(4-methylbenzyl)sulfanyl]-N-[2-(propan-2-yl)phenyl]acetamide is an organic compound that features a sulfanyl group attached to a benzyl ring, which is further connected to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-methylbenzyl)sulfanyl]-N-[2-(propan-2-yl)phenyl]acetamide typically involves the following steps:

    Formation of the sulfanyl intermediate: This step involves the reaction of 4-methylbenzyl chloride with sodium sulfide to form 4-methylbenzyl sulfide.

    Acetamide formation: The intermediate is then reacted with 2-(propan-2-yl)phenylamine in the presence of acetic anhydride to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(4-methylbenzyl)sulfanyl]-N-[2-(propan-2-yl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the sulfanyl group, typically using reducing agents like lithium aluminum hydride.

    Substitution: The benzyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid for nitration, halogens (chlorine, bromine) for halogenation.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: De-sulfanylated products.

    Substitution: Nitrated or halogenated derivatives of the benzyl ring.

Scientific Research Applications

2-[(4-methylbenzyl)sulfanyl]-N-[2-(propan-2-yl)phenyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[(4-methylbenzyl)sulfanyl]-N-[2-(propan-2-yl)phenyl]acetamide involves its interaction with specific molecular targets. The sulfanyl group can form interactions with various enzymes, potentially inhibiting their activity. The acetamide moiety can also participate in hydrogen bonding, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-methylbenzyl)sulfanyl]-N-[2-(propan-2-yl)phenyl]acetamide
  • This compound
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and materials.

Properties

IUPAC Name

2-[(4-methylphenyl)methylsulfanyl]-N-(2-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NOS/c1-14(2)17-6-4-5-7-18(17)20-19(21)13-22-12-16-10-8-15(3)9-11-16/h4-11,14H,12-13H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMMPODVITFAXPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSCC(=O)NC2=CC=CC=C2C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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